molecular formula C2H4O2 B093269 acetic acid CAS No. 17217-83-3

acetic acid

Cat. No. B093269
Key on ui cas rn: 17217-83-3
M. Wt: 64.05 g/mol
InChI Key: QTBSBXVTEAMEQO-NUQCWPJISA-N
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Patent
US08097737B2

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8](/[CH:10]=[CH:11]/[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[H][H]>C(O)(=O)C.[Pd]>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[C:12]([OH:14])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)/C=C/C(=O)OCC
Name
Quantity
312 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.96 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with acetic acid (208 g)

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)CCC(=O)OCC
Name
Type
product
Smiles
C(C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 569 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 8348.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08097737B2

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8](/[CH:10]=[CH:11]/[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[H][H]>C(O)(=O)C.[Pd]>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[C:12]([OH:14])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)/C=C/C(=O)OCC
Name
Quantity
312 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.96 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with acetic acid (208 g)

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)CCC(=O)OCC
Name
Type
product
Smiles
C(C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 569 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 8348.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08097737B2

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8](/[CH:10]=[CH:11]/[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[H][H]>C(O)(=O)C.[Pd]>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[C:12]([OH:14])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)/C=C/C(=O)OCC
Name
Quantity
312 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.96 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with acetic acid (208 g)

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)CCC(=O)OCC
Name
Type
product
Smiles
C(C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 569 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 8348.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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